molecular formula C20H14FN3OS B2680623 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 392243-51-5

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2680623
CAS No.: 392243-51-5
M. Wt: 363.41
InChI Key: PRHALJZLEZGBJK-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide typically involves a multi-step process. One common method starts with the esterification of 4-fluorobenzoic acid, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The final step involves the acylation of the thiadiazole derivative with naphthalene-1-yl acetic acid under appropriate reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation . The thiadiazole ring and fluorophenyl group play crucial roles in binding to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide can be compared with other thiadiazole derivatives such as:

This compound stands out due to its unique combination of a thiadiazole ring and naphthalen-1-yl acetamide moiety, which contributes to its distinct chemical and biological properties.

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FN3OSC_{16}H_{14}FN_3OS, with a molecular weight of approximately 329.35 g/mol. The compound features a thiadiazole ring substituted with a fluorophenyl group and a naphthalenyl acetamide moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H14FN3OSC_{16}H_{14}FN_3OS
Molecular Weight329.35 g/mol
CAS Number312524-56-4
Melting Point341–345 K

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiadiazole Ring : The reaction of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with appropriate acetic acid derivatives.
  • Substitution Reactions : Incorporation of the naphthalene moiety through nucleophilic substitution methods.

Optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit broad-spectrum antimicrobial properties. This compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Case Study : In vitro studies demonstrated that the compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings :

  • Cell Line Studies : In human breast cancer cell lines (MCF-7), the compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
  • Mechanism of Action : The proposed mechanism includes the induction of oxidative stress and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the fluorophenyl group enhances its lipophilicity and potential interaction with biological targets.

Compound ComparisonStructural FeaturesBiological Activity
This compoundThiadiazole ring with fluorine substitutionAntimicrobial; Anticancer
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-acetamideLacks fluorophenyl groupLess explored
2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-[5-(tetrahydrofuran)]acetamideThiazole and thiadiazole ringsAntimicrobial; Anticancer potential

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3OS/c21-16-10-8-14(9-11-16)19-23-24-20(26-19)22-18(25)12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHALJZLEZGBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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